5-Hydrazinoisophthalic acid hydrochloride
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Overview
Description
5-Hydrazinoisophthalic acid hydrochloride is a chemical compound with the molecular formula C8H9ClN2O4. It is a derivative of isophthalic acid, where one of the carboxylic acid groups is substituted with a hydrazine group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinoisophthalic acid hydrochloride typically involves the reaction of isophthalic acid with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
C8H6(COOH)2+N2H4⋅H2O→C8H9ClN2O4+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinoisophthalic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives .
Scientific Research Applications
5-Hydrazinoisophthalic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 5-Hydrazinoisophthalic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Isophthalic acid: The parent compound, which lacks the hydrazine group.
Terephthalic acid: A similar compound with the carboxylic acid groups in the para position.
Phthalic acid: Another similar compound with the carboxylic acid groups in the ortho position.
Uniqueness
5-Hydrazinoisophthalic acid hydrochloride is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications that other similar compounds may not be suitable for .
Properties
IUPAC Name |
5-hydrazinylbenzene-1,3-dicarboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4.ClH/c9-10-6-2-4(7(11)12)1-5(3-6)8(13)14;/h1-3,10H,9H2,(H,11,12)(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGSLCHOPRRSOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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